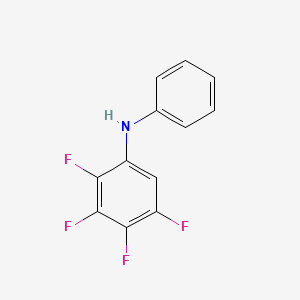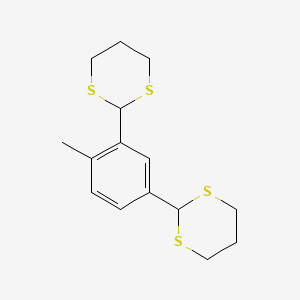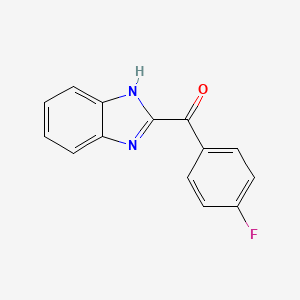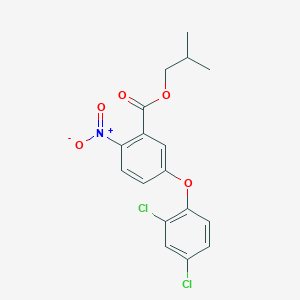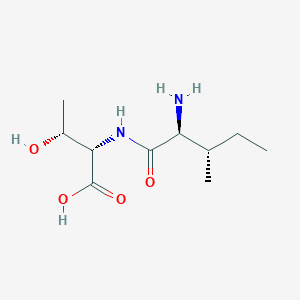![molecular formula C18H12N2O4S2 B14623137 Benzene, 1,4-bis[(4-nitrophenyl)thio]- CAS No. 54952-19-1](/img/structure/B14623137.png)
Benzene, 1,4-bis[(4-nitrophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-bis[(4-nitrophenyl)thio]-: is an organic compound characterized by a benzene ring substituted with two 4-nitrophenylthio groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis[(4-nitrophenyl)thio]- typically involves the reaction of 1,4-dibromobenzene with 4-nitrothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis[(4-nitrophenyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,4-bis[(4-nitrophenyl)thio]- can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl rings can facilitate nucleophilic substitution reactions, where nucleophiles replace the nitro groups.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: Benzene, 1,4-bis[(4-aminophenyl)thio]-.
Oxidation: Benzene, 1,4-bis[(4-nitrophenyl)sulfoxide]- or Benzene, 1,4-bis[(4-nitrophenyl)sulfone]-.
Applications De Recherche Scientifique
Benzene, 1,4-bis[(4-nitrophenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mécanisme D'action
The mechanism of action of Benzene, 1,4-bis[(4-nitrophenyl)thio]- involves its interaction with molecular targets through its nitro and thioether groups. The nitro groups can participate in redox reactions, while the thioether groups can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzene, 1,4-bis(methylthio)-: Similar structure but with methylthio groups instead of nitrophenylthio groups.
Benzene, 1-nitro-4-(phenylmethoxy)-: Contains a nitro group and a phenylmethoxy group.
Uniqueness: Benzene, 1,4-bis[(4-nitrophenyl)thio]- is unique due to the presence of both nitro and thioether groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in various fields of research.
Propriétés
Numéro CAS |
54952-19-1 |
|---|---|
Formule moléculaire |
C18H12N2O4S2 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
1-nitro-4-[4-(4-nitrophenyl)sulfanylphenyl]sulfanylbenzene |
InChI |
InChI=1S/C18H12N2O4S2/c21-19(22)13-1-5-15(6-2-13)25-17-9-11-18(12-10-17)26-16-7-3-14(4-8-16)20(23)24/h1-12H |
Clé InChI |
JPOVIWNGFVDMMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
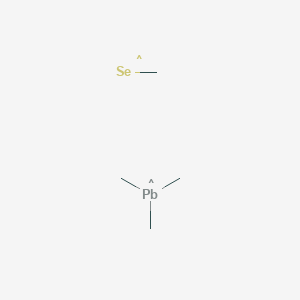
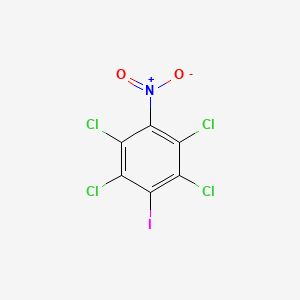

![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)
